molecular formula C11H16N2O4S B2670066 N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide CAS No. 91431-22-0

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2670066
CAS No.: 91431-22-0
M. Wt: 272.32
InChI Key: YGHFQKUPFLTGIF-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C11H16N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of diethyl, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of N,N-diethyl-4-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both diethyl and nitro groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFQKUPFLTGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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